molecular formula C12H10BrN3O4 B4231879 benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate

benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B4231879
M. Wt: 340.13 g/mol
InChI Key: AEPPLHVFWBNOAY-UHFFFAOYSA-N
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Description

Benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods and has been studied for its potential applications in different fields. In

Mechanism of Action

The mechanism of action of benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate is not fully understood. However, studies have shown that it induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of different enzymes such as topoisomerase II and cyclin-dependent kinases. It has also been shown to induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to induce oxidative stress and DNA damage, leading to cell death. In vivo studies have shown that it inhibits the growth of tumors and reduces the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

Benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield and purity of the compound can be improved by modifying the synthesis method. It has also been extensively studied, and its potential applications in different fields have been explored. However, there are also limitations for lab experiments. The compound is relatively unstable and can decompose over time, leading to the formation of impurities. It is also toxic and requires careful handling and disposal.

Future Directions

There are several future directions for the study of benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate. One direction is the synthesis of analogs of this compound to improve its potency and selectivity as an anticancer agent. Another direction is the study of the mechanism of action of this compound to better understand its effects on cancer cells. The potential applications of this compound in material science and analytical chemistry also warrant further investigation. Overall, this compound is a promising compound that has the potential to contribute to different fields of scientific research.

Scientific Research Applications

Benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential applications in different fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. In material science, this compound has been studied for its potential as a precursor for the synthesis of metal complexes and nanoparticles. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of different analytes.

Properties

IUPAC Name

benzyl 2-(4-bromo-3-nitropyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4/c13-10-6-15(14-12(10)16(18)19)7-11(17)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPPLHVFWBNOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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